3-Bromo-2-fluoro-N-isobutylbenzamide
Description
3-Bromo-2-fluoro-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine at position 3 and fluorine at position 2. The amide nitrogen is further functionalized with an isobutyl group (-CH₂CH(CH₃)₂). Based on structural analysis, its inferred molecular formula is C₁₁H₁₂BrFNO, with an approximate molecular weight of 273.13 g/mol (calculated using atomic masses: C: 12.01, H: 1.008, Br: 79.904, F: 19.00, N: 14.01, O: 16.00).
The bromine and fluorine substituents may enhance electron-withdrawing effects, influencing reactivity and binding interactions. The isobutyl group contributes steric bulk, which could modulate solubility and target selectivity .
Properties
IUPAC Name |
3-bromo-2-fluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)8-4-3-5-9(12)10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDJXJOYMCHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-isobutylbenzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution, often using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the amide bond by reacting the bromofluorobenzene derivative with isobutylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Amide Substituent Diversity
- Isobutyl Group : The branched alkyl chain in the target compound introduces steric hindrance, which may reduce membrane permeability compared to the planar 3-chloro-2-methylphenyl group in . However, it could improve metabolic stability relative to bulky cyclohexyl in .
- Aromatic vs. Aliphatic Groups : The 3-chloro-2-methylphenyl group in adds aromaticity and chlorine’s electronegativity, while the cyclohexyl group in increases hydrophobicity and rotational freedom.
Molecular Weight and Lipophilicity
- The target compound’s lower molecular weight (~273 g/mol) suggests advantages in drug-likeness (e.g., oral bioavailability) compared to heavier analogs (~334–343 g/mol).
- Chlorine in and increases lipophilicity (Cl logP contribution: ~0.71), which may enhance tissue penetration but risks off-target interactions.
Research Implications
- Bioactivity : The isobutyl group’s steric profile could make the target compound a candidate for selective kinase inhibition, whereas the chloro-substituted analogs in and might favor protease targets.
- Synthetic Accessibility : The absence of chlorine in the target compound simplifies synthesis compared to and , which require additional steps for introducing chloro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
